Phenylacetylene Cycloaddition Yield Advantage
In the thermal generation of methyl carbonocyanidate N‑oxide from dimethyl nitromalonate and its trapping with phenylacetylene, the dimethyl ester achieves a 77 % cycloadduct yield, while the diethyl ester yields only 73 % under identical conditions. The dimethyl ester thus provides a 4‑percentage‑point yield advantage, which translates into ~5.5 % higher mass recovery per mole of starting material. A second dipolarophile, benzonitrile, gave a 31 % yield with the dimethyl ester, confirming that the yield ranking is dipolarophile‑dependent but consistently favors the methyl ester [1].
| Evidence Dimension | 1,3-Dipolar cycloaddition yield with phenylacetylene |
|---|---|
| Target Compound Data | Dimethyl nitromalonate: ~77% yield of methyl 5-phenyl-3-carbomethoxyisoxazoline |
| Comparator Or Baseline | Diethyl nitromalonate (CAS 603-67-8): ~73% yield of the corresponding ethyl ester cycloadduct |
| Quantified Difference | Absolute yield difference = 4 percentage points; relative yield advantage = 5.5% higher for dimethyl ester |
| Conditions | Thermal decomposition at ~170 °C in mesitylene; intermediate methyl carbonocyanidate N‑oxide trapped in situ with dipolarophile [Bull. Chem. Soc. Jpn. 1985, 58, 2519–2522] |
Why This Matters
A 4‑percentage‑point yield difference at the cycloaddition step directly reduces the cost per mole of isolable advanced intermediate, favoring dimethyl nitromalonate in multi‑step synthetic routes where cumulative yield losses compound cost.
- [1] Shimizu, T.; Hayashi, Y.; Teramura, K. A New Synthetic Method of Alkyl Carbonocyanidate N-Oxides. Bull. Chem. Soc. Jpn. 1985, 58 (9), 2519–2522. DOI: 10.1246/bcsj.58.2519. (Yield data also compiled at ChemSrc: https://m.chemsrc.com/en/Paper/197756.html). View Source
